

# "1-Bromo-4,4,4-trifluorobutane" synthesis and characterization

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## Compound of Interest

Compound Name: 1-Bromo-4,4,4-trifluorobutane

Cat. No.: B1268044

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An In-depth Technical Guide to **1-Bromo-4,4,4-trifluorobutane**: Synthesis and Characterization

## Introduction

**1-Bromo-4,4,4-trifluorobutane** is a fluorinated organic compound of significant interest in the pharmaceutical and materials science sectors.<sup>[1][2]</sup> The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.<sup>[1]</sup> This guide provides a detailed overview of a common synthetic route to **1-Bromo-4,4,4-trifluorobutane** and the analytical methods used for its characterization.

## Physicochemical Properties

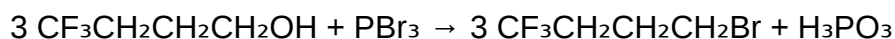
**1-Bromo-4,4,4-trifluorobutane** is a colorless to pale yellow liquid at room temperature.<sup>[3][4]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>6</sub> BrF <sub>3</sub>
Molecular Weight	190.99 g/mol [5]
CAS Number	406-81-5[4]
Appearance	Clear, colorless to yellow liquid[3]
Refractive Index (n <sub>20/D</sub> )	1.3800-1.3845[3]
Purity (by GC)	≥97.5%[3]

## Synthesis of 1-Bromo-4,4,4-trifluorobutane

A plausible and widely used method for the synthesis of 1-bromoalkanes from primary alcohols is the reaction with a brominating agent such as phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr).[6] The following is a representative experimental protocol for the synthesis of **1-Bromo-4,4,4-trifluorobutane** from its precursor, 4,4,4-trifluorobutan-1-ol.

## Reaction Scheme



## Experimental Protocol

Materials:

- 4,4,4-trifluorobutan-1-ol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4,4-trifluorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully pour the reaction mixture over crushed ice to quench the excess PBr<sub>3</sub>.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Bromo-4,4,4-trifluorobutane** by fractional distillation under reduced pressure.

## Characterization

A thorough characterization is necessary to confirm the structure and purity of the synthesized **1-Bromo-4,4,4-trifluorobutane**. The expected outcomes from various spectroscopic techniques are detailed below.

## Spectroscopic Data

The predicted spectroscopic data for **1-Bromo-4,4,4-trifluorobutane** are summarized in Table 2.

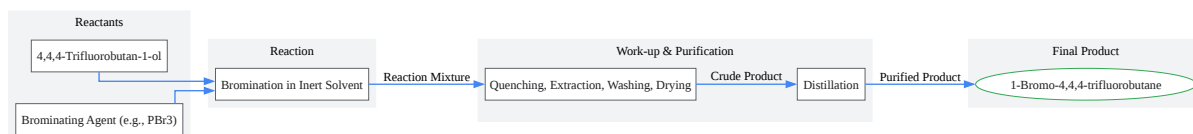
Technique	Data Type	Predicted Values and Interpretation
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	$\sim 3.4$ ppm (triplet, 2H, $-\text{CH}_2\text{Br}$ ), $\sim 2.5$ ppm (multiplet, 2H, $-\text{CH}_2-$ ), $\sim 2.3$ ppm (multiplet, 2H, $-\text{CH}_2\text{CF}_3$ )
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	$\sim 126$ ppm (quartet, $-\text{CF}_3$ ), $\sim 34$ ppm (quartet, $-\text{CH}_2\text{CF}_3$ ), $\sim 31$ ppm ( $-\text{CH}_2-$ ), $\sim 29$ ppm ( $-\text{CH}_2\text{Br}$ )
IR Spectroscopy	Wavenumber ( $\text{cm}^{-1}$ )	$2975\text{--}2850\text{ cm}^{-1}$ (C-H stretching), $1350\text{--}1150\text{ cm}^{-1}$ (C-F stretching), $650\text{--}550\text{ cm}^{-1}$ (C-Br stretching)[7]
Mass Spectrometry	m/z	190/192 ( $\text{M}^+$ , molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes), 111 ( $\text{M}^+ - \text{Br}$ ), further fragmentation[8][9]

## General Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ), and  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: A thin film of the liquid sample is analyzed to identify the presence of characteristic functional groups based on their vibrational frequencies.[7]
- Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are determined to confirm the molecular weight and deduce the structure. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern.[8][9]

## Visual Workflows

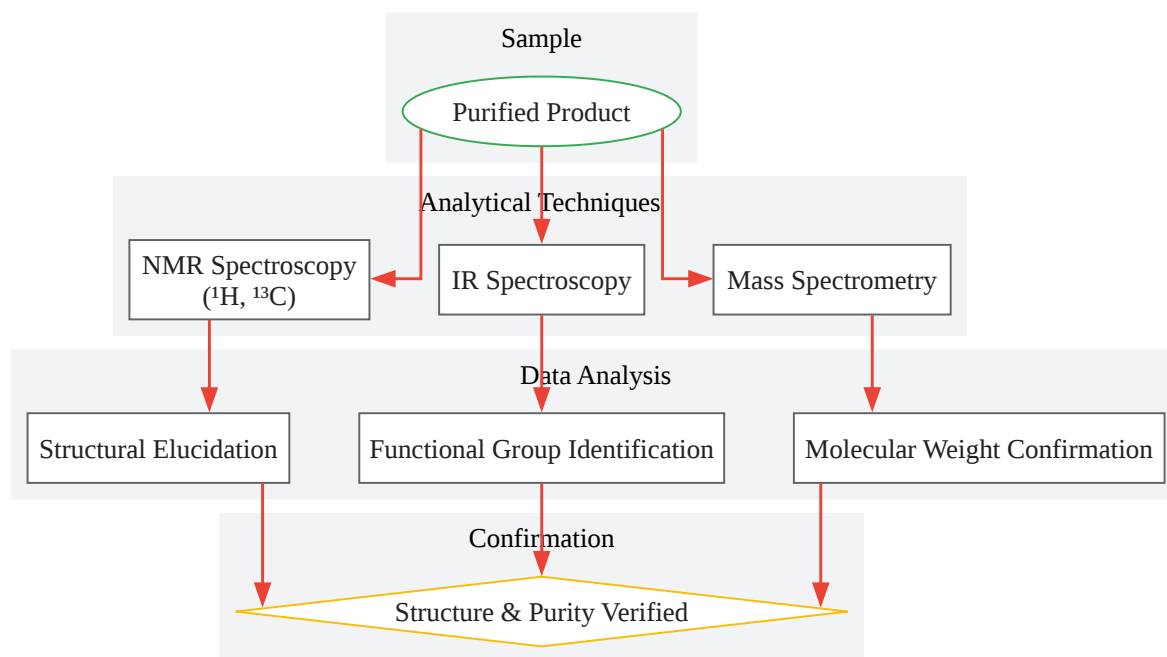
## Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **1-Bromo-4,4,4-trifluorobutane**.

## Characterization Workflow



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Caption: A standard workflow for the characterization of **1-Bromo-4,4,4-trifluorobutane**.

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